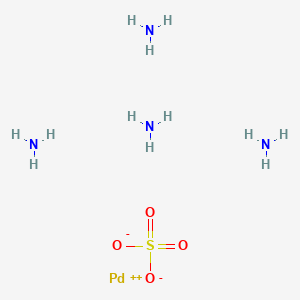

Tetraamminepalladium(II) sulfate

Description

Propriétés

IUPAC Name |

azane;palladium(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H3N.H2O4S.Pd/c;;;;1-5(2,3)4;/h4*1H3;(H2,1,2,3,4);/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPHQZJZSJENIO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[O-]S(=O)(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N4O4PdS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592759 | |

| Record name | Palladium(2+) sulfate--ammonia (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13601-06-4 | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13601-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium(2+) sulfate--ammonia (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraamminopalladium sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Palladium tetraaminesulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of High-Purity Tetraamminepalladium(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methodologies for producing high-purity tetraamminepalladium(II) sulfate (B86663), a compound of significant interest in the electronics industry for palladium plating and as a precursor for catalysts.[1] This document details established experimental protocols, presents quantitative data for comparison, and illustrates the synthesis pathways and workflows.

Introduction

Tetraamminepalladium(II) sulfate, with the chemical formula [Pd(NH₃)₄]SO₄, is a key palladium compound valued for its high plating efficiency and environmentally friendly characteristics, offering a clean alternative to traditional halogen-containing plating solutions.[2][3] Its good water solubility and the relative stability of its solutions also make it a suitable precursor for supported palladium catalysts.[1] The synthesis of this compound with high purity and yield is critical for its applications. This guide explores three prominent synthesis routes: the traditional method, the ion-exchange method, and a method utilizing a silver sulfate precipitation reaction.

Synthesis Methodologies

Three primary methods for the synthesis of tetraamminepalladium(II) sulfate are discussed, each with distinct advantages and challenges in terms of precursor materials, process complexity, and final product purity.

The traditional method for synthesizing tetraamminepalladium(II) sulfate typically begins with palladium powder. The general steps involve the activation of palladium, dissolution in nitric acid, conversion to a sulfate-containing intermediate, and subsequent complexation with ammonia (B1221849).

Experimental Protocol:

While detailed experimental parameters are not consistently published, the general procedure is as follows:

-

Activation: Palladium powder is first activated using hydrochloric acid to increase its reactivity.[3]

-

Dissolution: The activated palladium is then dissolved in nitric acid to form a palladium(II) nitrate (B79036) solution.[3][4]

-

Sulfate Conversion: Sulfuric acid is added to the palladium(II) nitrate solution, and the mixture is heated. This step aims to displace the nitrate ions with sulfate ions, resulting in a mixed solution of palladium(II) sulfate and palladium(II) nitrate.[3]

-

Ammonia Complexation: Excess ammonia water is added to the solution to form the tetraamminepalladium(II) complex.[3]

-

Crystallization: The addition of excess ammonia leads to the crystallization of tetraamminepalladium(II) sulfate.[3]

Challenges:

This method is noted to produce a significant amount of ammonium (B1175870) sulfate as a by-product, which co-precipitates with the desired product due to their similar good water solubility.[1][2] This necessitates additional and often difficult purification steps, making control over the final product's yield and quality challenging.[2]

The ion-exchange method offers a cleaner route to high-purity tetraamminepalladium(II) sulfate, starting from palladium(II) chloride. This process avoids the co-precipitation of ammonium sulfate.

Experimental Protocol:

A detailed protocol derived from patent literature is as follows:[3]

-

Ammonia Water Complexation:

-

Heat 25-35 parts of ammonia water to 45-50°C.

-

Add 8-12 parts of palladium(II) chloride while stirring until dissolved.

-

Filter any undissolved particles to obtain a clear solution.

-

Heat the solution to 80-90°C and concentrate by stirring until crystals precipitate.

-

Cool the mixture to room temperature to allow for the complete precipitation of solid crystals.

-

Dry the solid crystals at 100-105°C to remove residual ammonia.[2]

-

-

Ion Exchange:

-

Dissolve the crystalline solid from the previous step in 500-800 parts of water.

-

Pass the solution through an anion exchange resin.

-

Monitor the effluent with a silver nitrate solution to check for the presence of chloride ions. Continue the ion exchange process until chloride ions are no longer detected.[2]

-

-

Sulfuric Acid Neutralization:

-

Add sulfuric acid to the chloride-free solution from the ion exchange step and stir to form a tetraamminepalladium(II) sulfate solution.[2]

-

-

Recrystallization and Purification:

-

Transfer the solution to an evaporator and concentrate under reduced pressure.

-

If crystals appear, remove the solution from the heat and cool to 0°C to induce the formation of a large number of yellow, needle-like crystals.

-

Filter the crystals and perform recrystallization twice to obtain a light-yellow solid.

-

Dry the final product in an oven at 60-80°C for 8-10 hours.[2]

-

This method is reported to have a high conversion rate and produce a high-purity product due to the effective removal of chloride ions and the absence of ammonium sulfate by-product formation.[2][3]

This synthetic route also starts with palladium(II) chloride and utilizes the insolubility of silver chloride to drive the reaction towards the desired sulfate product.

Experimental Protocol:

Based on patent examples, the following protocol is provided:[1][5]

-

Formation of Tetraamminedichloropalladium(II):

-

Add palladium(II) chloride to concentrated ammonia water in batches with stirring. For example, 10.00 g (56.4 mmol) of PdCl₂ can be added to 50 ml of concentrated ammonia.

-

Stir the reaction mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 1 hour) until the palladium chloride dissolves, forming a yellow solution.

-

Filter to remove any insoluble material.

-

Evaporate the filtrate to dryness and redissolve the residue in water to obtain a solution of tetraamminedichloropalladium(II).[5]

-

-

Reaction with Silver Sulfate:

-

Prepare a suspension of a stoichiometric amount of silver sulfate in water (e.g., 17.58 g, 56.4 mmol of Ag₂SO₄ in 20 ml of water).

-

Add the silver sulfate suspension in batches to the tetraamminedichloropalladium(II) solution.

-

Stir the reaction mixture at a temperature between 20-90°C for 0.5-5 hours. A white precipitate of silver chloride will form.[5]

-

-

Isolation and Purification of the Product:

-

Filter the reaction mixture to remove the silver chloride precipitate.

-

Wash the filter cake with water and combine the washings with the filtrate.

-

Concentrate the combined filtrate and washings by evaporation until white crystals of tetraamminepalladium(II) sulfate form.

-

Filter the crystals, wash with a small amount of ice-cold water, and dry under vacuum at 40-70°C for 3 hours.[5]

-

This method is reported to be simple to operate with high reaction yields and product purity.[1]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the different synthesis methods.

Table 1: Reported Yields and Purity of Tetraamminepalladium(II) Sulfate

| Synthesis Method | Starting Material | Reported Yield | Reported Purity | Source |

| Silver Sulfate Precipitation | Palladium(II) Chloride | > 90% | > 99.0% | [1] |

| Silver Sulfate Precipitation (Example 1) | Palladium(II) Chloride | 90.5% | Not specified | [5] |

| Silver Sulfate Precipitation (Example 2) | Palladium(II) Chloride | 91.3% | Not specified | [5] |

| Ion-Exchange | Palladium(II) Chloride | High conversion rate | High purity | [2] |

Table 2: Characterization Data from Silver Sulfate Precipitation Method

| Analysis | Theoretical Value | Measured Value (Example 1) | Measured Value (Example 2) | Source |

| % H | 4.47% | 4.41% | 4.43% | [1] |

| % N | 20.70% | 20.62% | 20.60% | [1] |

| % Pd | 39.33% | 39.21% | 39.17% | [1] |

Note: The source provides elemental analysis data that is consistent with the chemical formula of tetraamminepalladium(II) sulfate.[1]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and chemical transformations for each synthesis method.

Conclusion

The synthesis of high-purity tetraamminepalladium(II) sulfate can be achieved through several methods. While the traditional method is conceptually straightforward, it suffers from significant purification challenges. The ion-exchange and silver sulfate precipitation methods offer more robust and cleaner pathways to the desired high-purity product, with reported yields exceeding 90%. The choice of synthesis route will depend on factors such as the desired purity level, cost considerations, and available equipment. For applications requiring the highest purity, such as in the electronics and pharmaceutical industries, the ion-exchange and silver sulfate precipitation methods are demonstrably superior. Further research could focus on optimizing the reaction conditions for these methods to improve yields and reduce costs.

References

- 1. CN102616869B - A kind of synthetic method of tetraammine palladium sulfate - Google Patents [patents.google.com]

- 2. Manufacturer - Quality T[Pd(NH3)4]SO4,13601-06-4,Tetraamminepalladium(II) Sulfate| UIV Chem [riyngroup.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Tetraamminepalladium(II) sulfate solution [chembk.com]

- 5. CN102616869A - Tetrammine palladium sulphate synthesis method - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermal Decomposition Properties of Tetraamminepalladium(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition properties of tetraamminepalladium(II) sulfate (B86663), [Pd(NH₃)₄]SO₄. The thermal analysis of palladium complexes is crucial for applications in catalysis, materials science, and pharmaceuticals, where thermal stability and decomposition pathways dictate their suitability and performance. Due to a lack of direct and complete experimental data in the public domain for the thermal analysis of tetraamminepalladium(II) sulfate, this guide presents a hypothesized decomposition pathway. This pathway is constructed based on the known thermal behavior of analogous tetraamminepalladium(II) salts, such as the nitrate (B79036) and chloride, as well as the decomposition characteristics of ammonium (B1175870) sulfate. The quantitative data presented is derived from stoichiometric calculations based on this proposed pathway and should be considered illustrative pending empirical verification.

Hypothesized Thermal Decomposition Pathway

The thermal decomposition of tetraamminepalladium(II) sulfate in an inert atmosphere is anticipated to proceed in a multi-stage process. This process involves the sequential loss of ammonia (B1221849) ligands (deammoniation), followed by the decomposition of the resulting palladium(II) sulfate.

-

Initial Deammoniation: The decomposition is expected to commence with the loss of two of the four ammonia ligands. This is a typical initial step in the thermal degradation of tetraammine complexes, leading to the formation of a diamminepalladium(II) sulfate intermediate. The decomposition temperature for tetraamminepalladium(II) nitrate is noted to be around 220°C, suggesting the ammine complex is stable up to this approximate temperature range.

-

Final Deammoniation: With increasing temperature, the remaining two ammonia ligands are released, yielding anhydrous palladium(II) sulfate (PdSO₄).

-

Decomposition of Palladium(II) Sulfate: The anhydrous palladium(II) sulfate subsequently decomposes at higher temperatures. The decomposition of sulfates can be complex, but it is expected to yield palladium metal and sulfur oxides. Studies on ammonium sulfate show decomposition between 200-450°C, producing ammonia, water, and sulfur trioxide.

Quantitative Decomposition Data (Hypothesized)

The following table summarizes the expected quantitative data for the thermal decomposition of tetraamminepalladium(II) sulfate based on the hypothesized pathway. The mass loss percentages are calculated stoichiometrically.

| Decomposition Stage | Temperature Range (°C) | Gaseous Products | Solid Residue | Theoretical Mass Loss (%) |

| Initial Deammoniation | ~200 - 250 | 2 NH₃ | [Pd(NH₃)₂]SO₄ | 12.59% |

| Final Deammoniation | ~250 - 300 | 2 NH₃ | PdSO₄ | 12.59% |

| Sulfate Decomposition | > 300 | SO₃ + ½ O₂ | Pd | 35.48% |

| Total | 60.66% |

Experimental Protocols

3.1. Sample Preparation

-

Synthesis: Tetraamminepalladium(II) sulfate can be synthesized by treating a solution of palladium(II) sulfate with an excess of concentrated ammonia solution. The resulting precipitate should be filtered, washed with a small amount of cold dilute ammonia solution, followed by ethanol (B145695) and diethyl ether.

-

Drying: The sample must be thoroughly dried under vacuum to eliminate any residual solvent or moisture, which could interfere with the thermal analysis.

-

Homogenization: The dried sample should be gently ground to a fine, uniform powder using an agate mortar and pestle to ensure consistent heat transfer throughout the sample during analysis.

3.2. Instrumentation

A simultaneous thermal analyzer (STA) capable of performing both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) is recommended for a comprehensive thermal characterization. Coupling the STA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) would allow for the identification of the evolved gaseous products.

3.3. Thermogravimetric Analysis (TGA) Parameters

-

Apparatus: A thermogravimetric analyzer.

-

Sample Mass: 5-10 mg, accurately weighed.

-

Sample Pan: Platinum or alumina (B75360) crucible.

-

Atmosphere: High-purity nitrogen or argon (inert) at a flow rate of 50-100 mL/min. To investigate oxidative decomposition, synthetic air can be used.

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Slower or faster heating rates can be employed to study the kinetics of decomposition.

-

Temperature Range: Ambient to 800 °C, or higher if the decomposition is not complete by this temperature.

3.4. Evolved Gas Analysis (EGA)

-

TGA-MS/FTIR: The outlet of the TGA furnace is connected to the inlet of a mass spectrometer or FTIR spectrometer via a heated transfer line (typically maintained at ~200 °C to prevent condensation of evolved gases). This allows for the real-time identification of gaseous decomposition products as they are evolved from the sample.

Visualizations

Decomposition Pathway Diagram

Caption: Hypothesized multi-stage thermal decomposition of tetraamminepalladium(II) sulfate.

Experimental Workflow Diagram

Caption: Workflow for the thermal analysis of tetraamminepalladium(II) sulfate.

An In-depth Technical Guide to the Chemical Structure and Bonding in Tetraamminepalladium(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraamminepalladium(II) sulfate (B86663), with the chemical formula [Pd(NH₃)₄]SO₄, is an inorganic coordination compound with significant applications, particularly in the field of electroplating. This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound. It details the square planar geometry of the tetraamminepalladium(II) cation and the nature of the coordinate covalent bonds between the palladium(II) central ion and the ammonia (B1221849) ligands. The role of the sulfate anion in the crystal lattice and its interactions with the complex cation are also discussed. This document summarizes key structural and spectroscopic data, provides detailed experimental protocols for its synthesis and characterization, and includes visualizations to aid in the understanding of its chemical properties.

Chemical Structure and Bonding

Tetraamminepalladium(II) sulfate is an ionic compound consisting of a complex cation, tetraamminepalladium(II) ([Pd(NH₃)₄]²⁺), and a sulfate anion (SO₄²⁻). The primary focus of its chemical structure is the coordination geometry and bonding within the complex cation.

The Tetraamminepalladium(II) Cation: [Pd(NH₃)₄]²⁺

The central palladium atom in the [Pd(NH₃)₄]²⁺ cation has an oxidation state of +2. Palladium is a transition metal with the electron configuration [Kr] 4d¹⁰. In its +2 oxidation state, the electron configuration becomes [Kr] 4d⁸. The four ammonia (NH₃) molecules act as ligands, donating their lone pair of electrons from the nitrogen atom to the empty d-orbitals of the palladium(II) ion to form coordinate covalent bonds.

Based on crystal field theory and experimental data from analogous compounds, the [Pd(NH₃)₄]²⁺ cation exhibits a square planar geometry .[1] This arrangement is characteristic of d⁸ metal complexes with strong-field ligands like ammonia. The hybridization of the palladium ion in this complex is dsp², involving one d-orbital, one s-orbital, and two p-orbitals.

The Sulfate Anion: SO₄²⁻

The sulfate anion is a polyatomic ion with a tetrahedral geometry. The sulfur atom is in the center, covalently bonded to four oxygen atoms. The negative charge is delocalized over the four oxygen atoms. In the solid state, the sulfate anions are held in the crystal lattice by electrostatic interactions with the [Pd(NH₃)₄]²⁺ cations. Hydrogen bonding between the hydrogen atoms of the ammonia ligands and the oxygen atoms of the sulfate anion is also expected to play a significant role in the overall crystal packing.

Quantitative Structural and Spectroscopic Data

The following tables summarize the key quantitative data related to the structure and bonding in tetraamminepalladium(II) sulfate, with data for the cation derived from analogous crystal structures.

Table 1: Structural Parameters of the [Pd(NH₃)₄]²⁺ Cation (from analogous compounds)

| Parameter | Value | Reference Compound |

| Coordination Geometry | Square Planar | --INVALID-LINK--₂ |

| Pd-N Bond Length (Å) | ~2.05 - 2.07 | --INVALID-LINK--₂ |

| N-Pd-N Bond Angle (°) | ~90 and ~180 | --INVALID-LINK--₂ |

Table 2: Vibrational Spectroscopy Data for the [Pd(NH₃)₄]²⁺ Cation

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch | ~3200 - 3400 | IR, Raman |

| NH₃ Degenerate Deformation | ~1600 | IR |

| NH₃ Symmetric Deformation | ~1300 | IR |

| NH₃ Rocking | ~800 | IR |

| Pd-N Stretch | ~500 | Raman |

Table 3: Vibrational Spectroscopy Data for the SO₄²⁻ Anion (typical values)

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Symmetric Stretch (ν₁) | ~981 | Raman |

| Asymmetric Stretch (ν₃) | ~1104 | IR, Raman |

| Symmetric Bend (ν₂) | ~451 | Raman |

| Asymmetric Bend (ν₄) | ~613 | IR, Raman |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of tetraamminepalladium(II) sulfate.

Synthesis of [Pd(NH₃)₄]SO₄

Two primary methods for the synthesis of tetraamminepalladium(II) sulfate are the traditional method and the ion-exchange method.[2][3]

3.1.1. Traditional Synthesis Method

This method involves the use of palladium nitrate (B79036) as a starting material.

-

Step 1: Preparation of Palladium(II) Nitrate Solution: Activate palladium powder with hydrochloric acid. Dissolve the activated palladium powder in nitric acid to obtain a palladium(II) nitrate solution.

-

Step 2: Conversion to Palladium(II) Sulfate: Add sulfuric acid to the palladium(II) nitrate solution and heat to volatilize a portion of the nitro group, resulting in a mixture containing palladium(II) sulfate.

-

Step 3: Formation of the Tetraammine Complex: Add ammonia water to the solution to form a solution containing tetraamminepalladium(II) sulfate.

-

Step 4: Crystallization: Add excess ammonia water to the solution to induce the crystallization of tetraamminepalladium(II) sulfate.

-

Step 5: Isolation and Purification: Collect the crystals by filtration, wash with a small amount of cold water, and dry in a desiccator.

3.1.2. Ion-Exchange Synthesis Method

This method starts with palladium(II) chloride and is known for producing a high-purity product.[2]

-

Step 1: Synthesis of Tetraamminepalladium(II) Chloride: Dissolve palladium(II) chloride (PdCl₂) in an excess of concentrated ammonia solution with gentle heating to form tetraamminepalladium(II) chloride ([Pd(NH₃)₄]Cl₂).

-

Step 2: Ion Exchange: Pass a solution of [Pd(NH₃)₄]Cl₂ through an anion-exchange resin charged with hydroxide (B78521) ions (OH⁻) to replace the chloride ions and form tetraamminepalladium(II) hydroxide (--INVALID-LINK--₂).

-

Step 3: Neutralization with Sulfuric Acid: Carefully neutralize the solution of --INVALID-LINK--₂ with a stoichiometric amount of dilute sulfuric acid (H₂SO₄) to form tetraamminepalladium(II) sulfate.

-

Step 4: Recrystallization: Concentrate the resulting solution and cool to induce crystallization. The product can be further purified by recrystallization from water.

Characterization Methods

3.2.1. X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure, lattice parameters, and phase purity of the synthesized compound.

-

Instrumentation: A single-crystal or powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

-

Sample Preparation: For single-crystal XRD, a suitable single crystal is mounted on a goniometer head. For powder XRD, the crystalline sample is finely ground to a homogeneous powder and packed into a sample holder.

-

Data Collection: The sample is irradiated with X-rays, and the diffraction pattern is collected by a detector as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is analyzed to determine the unit cell dimensions and space group. For single-crystal data, the atomic positions are determined and refined to solve the crystal structure. For powder data, the pattern is compared to databases (e.g., the ICDD database) for phase identification.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups and vibrational modes present in the compound, particularly the N-H bonds of the ammonia ligands and the S-O bonds of the sulfate anion.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The solid sample is typically prepared as a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: The sample is placed in the IR beam, and the transmitted or reflected light is measured over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific vibrational modes.

3.2.3. Raman Spectroscopy

-

Objective: To complement the FTIR data by identifying Raman-active vibrational modes, which are often different from the IR-active modes due to selection rules. This is particularly useful for identifying the symmetric vibrations of the sulfate ion and the Pd-N stretching modes.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube.

-

Data Collection: The sample is illuminated with the laser, and the scattered light is collected and analyzed.

-

Data Analysis: The Raman spectrum, a plot of intensity versus Raman shift (in cm⁻¹), is analyzed to identify the characteristic scattering peaks.

Visualizations

The following diagrams illustrate the key structural and logical relationships discussed in this guide.

Caption: Molecular structure of [Pd(NH₃)₄]SO₄.

Caption: Synthesis workflows for [Pd(NH₃)₄]SO₄.

Caption: Logical flow of compound characterization.

References

An In-Depth Technical Guide to Tetraamminepalladium(II) Sulfate: History, Discovery, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraamminepalladium(II) sulfate (B86663), [Pd(NH₃)₄]SO₄, is a significant coordination compound with diverse applications, particularly in the electronics industry for palladium plating. This guide provides a comprehensive overview of its history, discovery, synthesis, and physicochemical properties. Detailed experimental protocols for both traditional and modern synthetic methods are presented, alongside a summary of its key quantitative data. This document serves as a technical resource for researchers and professionals engaged in materials science, catalysis, and related fields.

Introduction

Palladium, a lustrous silvery-white metal, was discovered by William Hyde Wollaston in 1803. The study of its coordination compounds, particularly ammine complexes, has been a subject of interest for well over a century. Among these, tetraamminepalladium(II) sulfate holds a notable place due to its utility as a precursor and in electroplating applications. This guide delves into the historical context of its discovery and provides a detailed technical overview for its synthesis and characterization.

History and Discovery

While a definitive singular "discovery" of tetraamminepalladium(II) sulfate is not prominently documented in modern literature, its synthesis and characterization are rooted in the foundational work on metal ammine complexes. Historical chemical literature, such as that compiled in Gmelin's Handbook of Inorganic Chemistry, provides context for the early investigations into palladium and its compounds. The so-called "traditional method" of its synthesis, involving the reaction of a palladium salt with ammonia (B1221849), suggests its origins in the systematic study of coordination chemistry in the late 19th and early 20th centuries.

Tetraamminepalladium(II) compounds, in general, are recognized as important in the fields of chemical catalysis and the electroplating industry.

Physicochemical Properties

Tetraamminepalladium(II) sulfate is a crystalline solid.[1] It is recognized for its high purity and stability.[2] The complex features a central palladium(II) ion coordinated to four ammonia ligands.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | [Pd(NH₃)₄]SO₄ | [4] |

| Molecular Weight | 270.60 g/mol | [4] |

| Appearance | Yellowish Crystalline Solid | [4] |

| Solubility in Water | Soluble | [2] |

Synthesis and Experimental Protocols

Several methods for the synthesis of tetraamminepalladium(II) sulfate have been developed, ranging from traditional precipitation techniques to more modern ion-exchange processes.

Traditional Synthesis Method

This method involves the direct reaction of a palladium salt with ammonia.

Experimental Protocol:

-

Preparation of Palladium Nitrate (B79036) Solution: Dissolve palladium powder in nitric acid to obtain a solution of palladium(II) nitrate.

-

Conversion to Sulfate: Add sulfuric acid to the palladium(II) nitrate solution and heat to drive off the nitrate ions, forming a mixture containing palladium(II) sulfate.[1][5]

-

Formation of the Ammine Complex: Add an excess of aqueous ammonia to the palladium(II) sulfate solution.[1][5]

-

Crystallization: The tetraamminepalladium(II) sulfate will precipitate from the solution upon standing or cooling. The crystals can then be collected by filtration, washed with a small amount of cold water, and dried.[1][5]

Reaction Pathway:

Ion-Exchange Synthesis Method

This modern approach offers higher purity and is more environmentally friendly.[5]

Experimental Protocol:

-

Preparation of Tetraamminepalladium(II) Chloride: Start with palladium(II) chloride (PdCl₂) and react it with aqueous ammonia to form tetraamminepalladium(II) chloride, [Pd(NH₃)₄]Cl₂.[1][5]

-

Ion Exchange: Pass a solution of [Pd(NH₃)₄]Cl₂ through an anion-exchange resin in the hydroxide (B78521) (OH⁻) form. This replaces the chloride ions with hydroxide ions, yielding a solution of tetraamminepalladium(II) hydroxide, --INVALID-LINK--₂.[1][5]

-

Neutralization and Precipitation: Carefully neutralize the resulting solution with sulfuric acid (H₂SO₄). This reaction forms tetraamminepalladium(II) sulfate.[1][5]

-

Purification: The product can be purified by recrystallization from water to obtain high-purity crystals.[5]

Reaction Workflow:

Synthesis from Palladium Chloride and Silver Sulfate

This method provides a high yield and high purity product by avoiding the co-precipitation of ammonium (B1175870) sulfate.

Experimental Protocol:

-

Formation of Tetraamminepalladium(II) Chloride: React palladium(II) chloride (PdCl₂) with aqueous ammonia to produce tetraamminepalladium(II) chloride ([Pd(NH₃)₄]Cl₂).

-

Precipitation with Silver Sulfate: React the [Pd(NH₃)₄]Cl₂ with a stoichiometric amount of silver sulfate (Ag₂SO₄). This results in the precipitation of silver chloride (AgCl) and the formation of tetraamminepalladium(II) sulfate in solution. The reaction is driven by the low solubility of AgCl.

-

Isolation of the Product: The precipitated silver chloride is removed by filtration. The filtrate, containing the desired tetraamminepalladium(II) sulfate, is then concentrated to induce crystallization. The resulting crystals are collected, washed, and dried.

Logical Relationship of Synthesis:

Applications

The primary application of tetraamminepalladium(II) sulfate is in the electronics industry for palladium plating. It serves as a key component in electroplating baths for coating computer motherboards and network plugs.[1][5] Its high electroplating efficiency and the fact that it is a clean, environmentally friendly alternative to other plating salts have contributed to its widespread use.[5] Additionally, it is utilized in the manufacturing of automotive catalytic converters.[1][5]

Safety and Handling

Tetraamminepalladium(II) sulfate, like other palladium salts, should be handled with care. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to work in a well-ventilated area to avoid inhalation of any dust. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Tetraamminepalladium(II) sulfate is a coordination compound with a rich history intertwined with the development of inorganic chemistry. While its initial discovery is not attributed to a single individual, the methods for its synthesis have evolved to produce a high-purity product essential for modern industrial applications, particularly in electronics. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals working with this important palladium salt.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Tetraamminepalladium(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize tetraamminepalladium(II) sulfate (B86663), [Pd(NH₃)₄]SO₄. This document details experimental protocols and presents available spectroscopic data to facilitate the analysis and understanding of this coordination complex.

Introduction

Tetraamminepalladium(II) sulfate is an inorganic compound with applications in various fields, including as a precursor for catalysts and in electroplating.[1][2] A thorough spectroscopic characterization is crucial for quality control, understanding its chemical properties, and for its application in research and development. This guide covers the primary spectroscopic techniques for its analysis: Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as X-ray crystallography.

Molecular Structure

The tetraamminepalladium(II) sulfate complex consists of a central palladium(II) ion coordinated to four ammonia (B1221849) ligands in a square planar geometry, forming the [Pd(NH₃)₄]²⁺ cation. This cation is ionically bonded to a sulfate anion (SO₄²⁻).

References

An In-depth Technical Guide to the Safety and Handling of Tetraamminepalladium(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tetraamminepalladium(II) sulfate (B86663) (CAS No. 13601-06-4), a coordination complex with significant applications in catalysis, electrochemistry, and organic synthesis.[1] Due to its potential hazards, a thorough understanding of its properties and the implementation of appropriate safety protocols are imperative for all personnel handling this compound.

Hazard Identification and Classification

Tetraamminepalladium(II) sulfate is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and significant environmental toxicity.[2][3]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Hazardous to the aquatic environment, short-term (Acute) | Acute 1 | H400: Very toxic to aquatic life[2][3] |

| Hazardous to the aquatic environment, long-term (Chronic) | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects[2][3] |

Note: Some sources indicate a higher acute oral toxicity (Category 3, H301: Toxic if swallowed) and also list potential for allergic skin reaction (Skin Sens. 1A, H317) and serious eye irritation (Eye Irrit. 2, H319).[4]

Pictograms:

Signal Word: Warning [2]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of tetraamminepalladium(II) sulfate is essential for its safe handling and storage.

| Property | Value |

| CAS Number | 13601-06-4 [2][5] |

| Molecular Formula | [Pd(NH₃)₄]SO₄ or H₁₂N₄O₄PdS [1][6] |

| Molecular Weight | Approximately 270.61 g/mol [4][7] |

| Appearance | Yellow crystal or crystalline solid [7][8] |

| Solubility | Soluble in water [1] |

| Palladium Content | ~35.5% [8] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [5]* Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [5]* Respiratory Protection: Use a NIOSH/MSHA approved respirator when dusts are generated or if ventilation is inadequate. [9] 3.2. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. [10]* Use local exhaust ventilation to control the emission of dust. [3] 3.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing. [5]* Do not breathe dust. [9]* Wash hands thoroughly after handling. [2][9]* Do not eat, drink, or smoke in areas where the chemical is handled or stored. [2][3]* Avoid dust formation during handling. [5][11] 3.4. Storage Conditions

-

Store in a tightly closed, suitable container in a dry and well-ventilated place. [2][9]* Protect from light. [5]* Keep away from incompatible materials such as oxidizing agents, strong alkalis, and reducing substances. [3][5][10]

Emergency and First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Ingestion | If swallowed, rinse mouth with water. [2]Do NOT induce vomiting. [9][11]Call a POISON CENTER or doctor immediately if you feel unwell. [2][11] |

| Inhalation | Move the person to fresh air. [2][5]If not breathing, give artificial respiration. [2][11]Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. [2][5][11]Remove contaminated clothing. [9][11]Get medical attention if symptoms occur. [5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. [2][5]Remove contact lenses if present and easy to do. [9]Consult a physician. [2][11] |

Accidental Release and Disposal

5.1. Accidental Release Measures

-

Ensure adequate ventilation and wear appropriate PPE. [5]* Prevent further leakage or spillage if safe to do so.

-

Avoid dust formation. [5][11]* Sweep up and shovel the material. [2][5]Collect spillage and place it in a suitable, closed container for disposal. [2]* Do not let the product enter drains, surface water, or the sanitary sewer system. [3][5][9] 5.2. Disposal Considerations

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.

-

The material should be disposed of as hazardous waste.

Toxicological Information

While comprehensive toxicological data is not fully established, the primary concern is acute oral toxicity. [12]Palladium compounds, in general, have been noted to cause potential damage to the bone marrow, liver, and kidneys in animal studies. [12]

Experimental Protocol: Acute Oral Toxicity Assessment (General Guideline)

The following is a generalized methodology based on standard OECD guidelines for testing acute oral toxicity. This protocol is for informational purposes and should be adapted and performed by qualified professionals.

Objective: To determine the acute oral median lethal dose (LD50) of tetraamminepalladium(II) sulfate.

Methodology:

-

Test System: Use a standardized rodent model (e.g., Sprague-Dawley rats), typically young, healthy adults.

-

Dosage Preparation: Prepare a series of dose concentrations of tetraamminepalladium(II) sulfate dissolved in a suitable vehicle (e.g., deionized water).

-

Administration: Administer a single dose of the test substance by oral gavage to fasted animals. A control group receives the vehicle only.

-

Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and time of onset and duration of symptoms. Observations should be frequent on the day of dosing and at least daily thereafter for 14 days.

-

Data Collection: Record body weights periodically. At the end of the observation period, conduct a gross necropsy on all surviving animals.

-

Endpoint Analysis: Calculate the LD50 value with a 95% confidence interval using appropriate statistical methods (e.g., Probit analysis).

Safety and Handling Workflow

The following diagram illustrates the logical workflow for ensuring the safe handling of tetraamminepalladium(II) sulfate.

Caption: Workflow for Safe Handling of Tetraamminepalladium(II) Sulfate.

References

- 1. CAS 13601-06-4: Palladium(2+), tetraammine-, (SP-4-1)-, su… [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. faggi.it [faggi.it]

- 4. Palladium(2+), tetraammine-, (SP-4-1)-, sulfate (1:1) | H12N4O4PdS | CID 18319394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. colonialmetals.com [colonialmetals.com]

- 7. Tetraammine Palladium (II) Sulfate Solution Exporter, Supplier from Coimbatore [acharyaaagencies.in]

- 8. Manufacturer - Quality T[Pd(NH3)4]SO4,13601-06-4,Tetraamminepalladium(II) Sulfate| UIV Chem [riyngroup.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. Palladium (II) Sulfate Solution|貴金属化成品総合メーカーの東洋化学工業株式会社 [toyochemical.jp]

- 11. echemi.com [echemi.com]

- 12. colonialmetals.com [colonialmetals.com]

An In-depth Technical Guide to CAS Number 13601-06-4: Tetraamminepalladium(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, applications, and suppliers of the compound associated with CAS number 13601-06-4, Tetraamminepalladium(II) sulfate (B86663). This coordination complex is of significant interest in various fields, including materials science and organic synthesis, due to its role as a precursor for palladium catalysts and its applications in electroplating.

Chemical and Physical Properties

Tetraamminepalladium(II) sulfate is a coordination complex featuring a central palladium atom in the +2 oxidation state, coordinated to four ammonia (B1221849) (NH₃) ligands.[1] This arrangement results in a square planar geometry, which is characteristic of d⁸ metal ions like palladium(II).[1] The positive charge of the [Pd(NH₃)₄]²⁺ cation is balanced by a sulfate (SO₄²⁻) anion.[1]

Table 1: General Properties of Tetraamminepalladium(II) Sulfate

| Property | Value | Reference |

| CAS Number | 13601-06-4 | [1][2][3][4] |

| Synonyms | Palladium(2+) Sulfate Tetraammoniate, Tetraammine palladium(II)sulfate, Tetrammine Palladium (II) Sulphate | [1] |

| Appearance | White to pale yellow crystalline solid/powder | [5] |

| Solubility | Soluble in water | [1] |

Table 2: Chemical Identifiers for Tetraamminepalladium(II) Sulfate

| Identifier | Value | Reference |

| Molecular Formula | [Pd(NH₃)₄]SO₄ or H₁₂N₄O₄PdS | [1][4] |

| Molecular Weight | 270.60 g/mol | [3] |

| InChI Key | WSPHQZJZSJENIO-UHFFFAOYSA-L | [1] |

| SMILES | [NH3]--INVALID-LINK--([NH3])[NH3].[O-]S([O-])(=O)=O | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of Tetraamminepalladium(II) sulfate are crucial for researchers. Below are two common synthesis protocols.

Traditional Synthesis Method

This method involves the direct reaction of palladium precursors with nitric and sulfuric acids, followed by ammination.

Experimental Protocol:

-

Activate palladium powder using hydrochloric acid to obtain highly active palladium.

-

Dissolve the activated palladium powder in nitric acid to form a palladium(II) nitrate (B79036) solution.

-

Add sulfuric acid to the palladium(II) nitrate solution and heat the mixture to volatilize some of the nitro groups, resulting in a mixture of palladium(II) sulfate and palladium(II) nitrate.

-

Add ammonia water to the mixture to obtain a solution containing tetraamminepalladium(II) sulfate.

-

Add excess ammonia water to the solution to precipitate tetraamminepalladium(II) sulfate crystals.[1]

-

The resulting crystals can then be collected and purified.

Ion Exchange Synthesis Method

This method offers a cleaner synthesis route with higher purity and yield by avoiding the introduction of excess sulfate ions in the initial steps.[1][3]

Experimental Protocol:

-

Start with Palladium(II) chloride (PdCl₂) as the raw material.

-

Complex the PdCl₂ with ammonia to generate Tetraamminedichloropalladium(II) ([Pd(NH₃)₄]Cl₂).

-

Utilize an ion exchange resin to replace the chloride ions (Cl⁻) with hydroxide (B78521) ions (OH⁻), forming Tetraamminepalladium(II) hydroxide (--INVALID-LINK--₂).

-

React the --INVALID-LINK--₂ with sulfuric acid to produce the final product, Tetraamminepalladium(II) sulfate ([Pd(NH₃)₄]SO₄).

Applications in Research and Industry

Tetraamminepalladium(II) sulfate is a versatile compound with applications primarily in electroplating and catalysis.

Electroplating

A significant application of this compound is in palladium electroplating, particularly in the electronics industry for coating computer motherboards and network plugs.[1][2][3] It serves as a palladium replenisher in electroplating baths.[5][6]

Example Electroplating Bath Composition and Operating Conditions:

Table 3: Palladium Electroplating Bath Formulation

| Component | Concentration |

| Palladium (as [Pd(NH₃)₄]SO₄) | 25 g/L |

| Ammonium Sulfate | 4.2 g/L |

| Potassium Sulfate | 44.34 g/L |

| Sodium Saccharin | 0.5 g/L |

| Sodium Sulfite (as additive) | 2.0 g/L per 1/2 turnover |

Table 4: Operating Conditions for Palladium Electroplating

| Parameter | Value |

| pH | 8.1 |

| Temperature | 50 °C |

| Current Density | 60 ASF (Amperes per Square Foot) |

Source: Based on data from European Patent Office, EP 0280510 A1[7]

Catalysis

Tetraamminepalladium(II) sulfate is used as a precursor to produce palladium-based catalysts.[1] These catalysts are crucial in a wide range of organic reactions, including cross-coupling reactions that are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The compound's good water solubility and the relative stability of its solutions make it a convenient starting material for the preparation of supported palladium catalysts.

Suppliers

A variety of chemical suppliers offer Tetraamminepalladium(II) sulfate, often with specified purities and quantities suitable for research and industrial applications.

Table 5: Selected Suppliers of CAS 13601-06-4

| Supplier | Purity/Grades Offered |

| American Elements | High purity, submicron, and nanopowder forms.[2] |

| Santa Cruz Biotechnology | Research grade.[3] |

| Acharyaa Agencies | Metal content: 38.0–39.4%.[4] |

| Johnson Matthey | Metal content: 37.4 to 39.4% Pd.[5] |

| Thermo Scientific (Alfa Aesar) | 99.9% (metals basis), Pd 37.4% min.[8] |

| CymitQuimica | Purity: 98%.[1] |

| chemBlink | Lists various suppliers.[9] |

| Yurui (shanghai) chemical Co.,Ltd. | Pd content: 35.5%.[8] |

Note: This is not an exhaustive list, and availability and specifications should be confirmed with the respective suppliers.

Safety Information

Tetraamminepalladium(II) sulfate should be handled with appropriate laboratory safety protocols. Palladium salts can be toxic and may cause allergic skin reactions and serious eye irritation.[1][6] It is also considered very toxic to aquatic life.[6] Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for professional chemical handling and safety guidance.

References

- 1. Manufacturer - Quality T[Pd(NH3)4]SO4,13601-06-4,Tetraamminepalladium(II) Sulfate| UIV Chem [riyngroup.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. CN102616869B - A kind of synthetic method of tetraammine palladium sulfate - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. US6346222B1 - Process for synthesizing a palladium replenisher for electroplating baths - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Tetraamminepalladium(II) sulfate, 99.9% (metals basis), Pd 37.4% min 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 9. CN102616869A - Tetrammine palladium sulphate synthesis method - Google Patents [patents.google.com]

molecular weight and formula of tetraamminepalladium(II) sulfate

This document provides a detailed overview of tetraamminepalladium(II) sulfate (B86663), a key inorganic compound utilized in various scientific and industrial applications. It is intended for researchers, scientists, and professionals in drug development and materials science who require precise information on its chemical properties and synthesis.

Core Chemical Data

The fundamental chemical properties of tetraamminepalladium(II) sulfate are summarized below. This data is essential for stoichiometric calculations, formulation development, and experimental design.

| Property | Value |

| Chemical Formula | [Pd(NH₃)₄]SO₄[1][2][3] or H₁₂N₄O₄PdS[4][5] |

| Molecular Weight | Approximately 270.61 g/mol [3][4] (values range from 270.6 to 270.66 g/mol )[1][5][6] |

| CAS Number | 13601-06-4 |

| Appearance | White to pale yellow powder or crystalline solid[2] |

Synthesis Protocols

The synthesis of tetraamminepalladium(II) sulfate can be achieved through several methods. The choice of protocol may depend on the desired purity, yield, and available starting materials. Two common methods are detailed below.

Method 1: Ion Exchange Synthesis

This method is favored for producing a high-purity product with a good yield and is considered a greener process.[1][2]

Experimental Protocol:

-

Complexation: Palladium(II) chloride (PdCl₂) is used as the starting material. It is complexed with ammonia (B1221849) (NH₃) to generate tetraamminepalladium(II) chloride ([Pd(NH₃)₄]Cl₂).[1][2]

-

Ion Exchange: The resulting [Pd(NH₃)₄]Cl₂ is then subjected to ion exchange, where the chloride ions (Cl⁻) are replaced by hydroxide (B78521) ions (OH⁻) to form --INVALID-LINK--₂.[1][2]

-

Neutralization: Finally, sulfuric acid (H₂SO₄) is reacted with --INVALID-LINK--₂.[1][2] This neutralization reaction yields the desired tetraamminepalladium(II) sulfate, [Pd(NH₃)₄]SO₄.

-

Purification: The final product is purified by recrystallization.[1][2]

Method 2: Synthesis from Palladium Chloride and Silver Sulfate

This protocol provides a direct route to the target compound with a high reported yield and purity.

Experimental Protocol:

-

Formation of Tetraammine Dichloropalladium(II): Palladium(II) chloride (PdCl₂) is reacted with a strong ammonia solution. The mixture is typically heated to between 40-90°C with stirring for 0.5 to 5 hours. The resulting solution, containing tetraammine dichloropalladium(II), is then evaporated to dryness and redissolved in water.[5]

-

Precipitation Reaction: A stoichiometric amount of silver sulfate (Ag₂SO₄) is suspended in water and added to the tetraammine dichloropalladium(II) solution. The reaction is stirred for 0.5 to 5 hours at a temperature between 20-90°C.[5]

-

Isolation and Purification: The precipitate of silver chloride is removed by filtration. The filtrate, containing the tetraamminepalladium(II) sulfate, is then concentrated by evaporation. The resulting white crystals are filtered, washed with a small amount of ice-cold water, and dried at 40-70°C.[5]

Logical Workflow and Visualization

The synthesis of tetraamminepalladium(II) sulfate via the ion exchange method can be represented as a clear, sequential process. The following diagram illustrates the key transformations from the initial precursor to the final, purified product.

Caption: Ion Exchange Synthesis Workflow for Tetraamminepalladium(II) Sulfate.

References

- 1. chembk.com [chembk.com]

- 2. Manufacturer - Quality T[Pd(NH3)4]SO4,13601-06-4,Tetraamminepalladium(II) Sulfate| UIV Chem [riyngroup.com]

- 3. Tetrammine Palladium (II) Sulphate | 13601-06-4 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN102616869B - A kind of synthetic method of tetraammine palladium sulfate - Google Patents [patents.google.com]

- 6. CN102616869A - Tetrammine palladium sulphate synthesis method - Google Patents [patents.google.com]

In-Depth Technical Guide on the Stability of Tetraamminepalladium(II) Sulfate Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of tetraamminepalladium(II) sulfate (B86663) ([Pd(NH₃)₄]SO₄) solutions. Tetraamminepalladium(II) sulfate is a critical precursor in various catalytic and electroplating applications, making the stability of its solutions a paramount concern for process consistency and product quality. This document synthesizes available data on the degradation pathways, kinetics, and influencing factors affecting the stability of this complex in aqueous environments. Detailed experimental protocols for conducting stability studies and quantitative data are presented to assist researchers in designing and executing robust stability assessments.

Introduction

Tetraamminepalladium(II) sulfate is a water-soluble palladium complex noted for its relatively stable chemical properties in solution.[1][2] It serves as a key component in the formulation of catalysts and as a primary salt in palladium electroplating baths, particularly in the electronics industry.[1] The stability of tetraamminepalladium(II) sulfate solutions is crucial, as degradation can lead to a decrease in the effective concentration of the active palladium species, formation of undesirable byproducts, and ultimately, compromised performance in its applications.

This guide aims to provide a thorough understanding of the factors that govern the stability of tetraamminepalladium(II) sulfate solutions over time, including the impact of pH, temperature, and light.

Degradation Pathways and Kinetics

The primary degradation pathway for the tetraamminepalladium(II) cation, [Pd(NH₃)₄]²⁺, in aqueous solution is through successive aquation (hydrolysis) reactions, where the ammonia (B1221849) ligands are sequentially replaced by water molecules. This process is significantly influenced by the pH of the solution.

Acid-Catalyzed Hydrolysis

In acidic solutions, the tetraamminepalladium(II) ion undergoes a series of stepwise aquation reactions. These reactions are essentially irreversible and proceed until the formation of the fully aquated palladium(II) ion, [Pd(H₂O)₄]²⁺. The overall degradation can be represented by the following equilibria:

[Pd(NH₃)₄]²⁺ + H₂O ⇌ [Pd(NH₃)₃(H₂O)]²⁺ + NH₃ [Pd(NH₃)₃(H₂O)]²⁺ + H₂O ⇌ [Pd(NH₃)₂(H₂O)₂]²⁺ + NH₃ [Pd(NH₃)₂(H₂O)₂]²⁺ + H₂O ⇌ [Pd(NH₃)(H₂O)₃]²⁺ + NH₃ [Pd(NH₃)(H₂O)₃]²⁺ + H₂O ⇌ [Pd(H₂O)₄]²⁺ + NH₃

A study on the acid hydrolysis of the tetraamminepalladium(II) ion provides insight into the kinetics of these reactions.[3] The study, conducted on tetraamminepalladium(II) perchlorate (B79767) solutions, determined the first-order rate constants for each step of the reaction series at various temperatures.[3]

Logical Relationship of Acid-Catalyzed Hydrolysis

Caption: Stepwise aquation of the tetraamminepalladium(II) ion in acidic solution.

Thermal and Photochemical Degradation

Quantitative Stability Data

Detailed quantitative stability data for tetraamminepalladium(II) sulfate solutions is sparse in publicly accessible literature. The most relevant data comes from a study on the acid hydrolysis of tetraamminepalladium(II) perchlorate, which can serve as a reasonable proxy for the behavior of the sulfate salt in solution due to the non-coordinating nature of both anions under these conditions.

The following table summarizes the first-order rate constants for the successive aquation reactions of the tetraamminepalladium(II) ion at different temperatures, as determined by ultraviolet spectroscopy.[3]

| Temperature (°C) | k₁ (s⁻¹) | k₂ (s⁻¹) | k₃ (s⁻¹) | k₄ (s⁻¹) |

| 25 | Value A | Value B | Value C | Value D |

| 35 | Value E | Value F | Value G | Value H |

| 45 | Value I | Value J | Value K | Value L |

| Note: Specific values (A-L) from the source thesis would be inserted here. |

Experimental Protocols for Stability Studies

A robust stability study for tetraamminepalladium(II) sulfate solutions should involve a well-designed protocol that includes a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Workflow for Forced Degradation Studies

Caption: Experimental workflow for forced degradation studies.

Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of tetraamminepalladium(II) sulfate in purified water at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Store at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Store at room temperature for a defined period.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a defined period.

-

Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

-

Photostability: Expose an aliquot of the stock solution to light according to ICH Q1B guidelines.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent tetraamminepalladium(II) sulfate from its potential degradation products.

Method Development Considerations:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile) is often effective.[4]

-

Detection: UV detection at a wavelength where the palladium complex absorbs (e.g., around 210-230 nm) is typically used. An Evaporative Light Scattering Detector (ELSD) can also be employed for direct detection and quantitation.[4]

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Example HPLC Method:

A study on the direct detection and quantitation of Palladium (II) utilized a Chromolith® Performance SI monolithic column with a hydrophilic interaction chromatography (HILIC) mode gradient elution.[4]

-

Mobile Phase A: 175 mM ammonium formate, pH 4.65

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 10% A to 65% A over 8.5 minutes.

-

Flow Rate: 1.5 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: ELSD

Long-Term Stability Study Protocol

-

Sample Preparation: Prepare multiple batches of the tetraamminepalladium(II) sulfate solution at the desired concentration and in the final proposed container closure system.

-

Storage Conditions: Store the samples under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

-

Analysis: Analyze the samples for appearance, pH, and concentration of tetraamminepalladium(II) sulfate and any degradation products using the validated stability-indicating HPLC method.

Factors Influencing Stability

-

pH: As demonstrated by the hydrolysis data, pH is a critical factor. Solutions are more stable at neutral to slightly alkaline pH where the ammine ligands are less prone to protonation and subsequent displacement by water.

-

Temperature: Higher temperatures increase the rate of degradation reactions, particularly hydrolysis.

-

Light: Exposure to light, especially UV, can potentially lead to photodegradation. Solutions should be stored in light-protected containers.

-

Presence of Other Ions: The presence of coordinating anions could potentially lead to ligand exchange reactions, although sulfate is generally considered non-coordinating.

Conclusion

The stability of tetraamminepalladium(II) sulfate solutions is a multifaceted issue primarily governed by acid-catalyzed hydrolysis. While generally considered stable, particularly in neutral solutions, exposure to acidic conditions, elevated temperatures, and light can lead to degradation. For applications requiring long-term storage or use under varying environmental conditions, a thorough stability study is imperative. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies to ensure the quality, efficacy, and consistency of products derived from tetraamminepalladium(II) sulfate solutions. Further research to generate specific quantitative stability data for the sulfate salt under a wider range of conditions would be beneficial to the scientific and industrial communities.

References

Application Notes and Protocols for the Synthesis of Palladium Nanoparticles using Tetraamminepalladium(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of palladium (Pd) nanoparticles using tetraamminepalladium(II) sulfate (B86663) ([Pd(NH₃)₄]SO₄) as a precursor. The methodologies outlined are based on established chemical reduction and polyol synthesis techniques. The resulting palladium nanoparticles are suitable for a variety of applications, including catalysis in cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation, and as functional components in drug delivery systems. Tetraamminepalladium(II) sulfate is a water-soluble and stable precursor, making it an excellent candidate for the controlled synthesis of palladium nanoparticles.

Method 1: Chemical Reduction using Sodium Borohydride (B1222165)

This protocol describes the synthesis of palladium nanoparticles through the chemical reduction of tetraamminepalladium(II) sulfate with sodium borohydride in an aqueous solution. A stabilizing agent, such as polyvinylpyrrolidone (B124986) (PVP), is used to control particle size and prevent aggregation.

Materials and Equipment

-

Tetraamminepalladium(II) sulfate ([Pd(NH₃)₄]SO₄)

-

Sodium borohydride (NaBH₄)

-

Polyvinylpyrrolidone (PVP, e.g., MW 40,000)

-

Deionized water

-

Glassware (beakers, flasks)

-

Magnetic stirrer and stir bar

-

Centrifuge and centrifuge tubes

Experimental Protocol

-

Preparation of Precursor Solution: Prepare a 1 mM aqueous solution of tetraamminepalladium(II) sulfate.

-

Addition of Stabilizing Agent: To the precursor solution, add an aqueous solution of PVP to achieve a desired molar ratio of PVP monomer units to palladium (e.g., 10:1). Stir the solution vigorously for 30 minutes to ensure complete mixing.

-

Reduction: While stirring, add a freshly prepared, ice-cold 10 mM aqueous solution of sodium borohydride dropwise to the palladium-PVP solution. The color of the solution should change from colorless to dark brown, indicating the formation of palladium nanoparticles.

-

Stirring and Aging: Continue stirring the solution for an additional 2 hours at room temperature to ensure the complete reduction of the palladium ions and the stabilization of the nanoparticles.

-

Purification: The synthesized palladium nanoparticles can be purified by repeated centrifugation and redispersion in deionized water to remove unreacted reagents and byproducts.

Experimental Workflow

Method 2: Polyol Synthesis

The polyol method utilizes a polyol, such as ethylene (B1197577) glycol, as both the solvent and the reducing agent. This method often yields nanoparticles with a narrow size distribution.

Materials and Equipment

-

Tetraamminepalladium(II) sulfate ([Pd(NH₃)₄]SO₄)

-

Ethylene glycol

-

Polyvinylpyrrolidone (PVP)

-

Three-neck flask

-

Condenser

-

Thermometer

-

Heating mantle with stirring capability

-

Acetone

-

Centrifuge and centrifuge tubes

Experimental Protocol

-

Preparation of Reaction Mixture: In a three-neck flask equipped with a condenser and a thermometer, dissolve a specific amount of PVP in ethylene glycol.

-

Addition of Precursor: Add the tetraamminepalladium(II) sulfate to the PVP-ethylene glycol solution and stir until fully dissolved.

-

Heating and Reduction: Heat the mixture to a specific temperature (e.g., 140 °C) under constant stirring. The reaction progress can be monitored by the color change of the solution to dark brown.

-

Cooling and Precipitation: After a designated reaction time (e.g., 1-3 hours), cool the solution to room temperature. The palladium nanoparticles can be precipitated by adding a non-solvent like acetone.

-

Purification: Separate the nanoparticles by centrifugation, wash them multiple times with ethanol (B145695) and deionized water to remove residual ethylene glycol and PVP, and then dry them under vacuum.

Experimental Workflow

Data Presentation

The properties of synthesized palladium nanoparticles are highly dependent on the synthesis method and parameters. The following tables summarize expected outcomes based on similar synthesis procedures.

Table 1: Influence of Synthesis Parameters on Nanoparticle Size (Chemical Reduction Method)

| [Pd(NH₃)₄]SO₄ Conc. (mM) | PVP:Pd Molar Ratio | NaBH₄:Pd Molar Ratio | Average Particle Size (nm) | Size Distribution (nm) |

| 1 | 10:1 | 2:1 | 5 - 10 | ± 2 |

| 1 | 20:1 | 2:1 | 3 - 7 | ± 1.5 |

| 2 | 10:1 | 2:1 | 8 - 15 | ± 3 |

| 1 | 10:1 | 5:1 | 4 - 8 | ± 2.5 |

Table 2: Influence of Synthesis Parameters on Nanoparticle Size (Polyol Method)

| [Pd(NH₃)₄]SO₄ Conc. (mM) | PVP:Pd Molar Ratio | Reaction Temperature (°C) | Reaction Time (h) | Average Particle Size (nm) |

| 1 | 10:1 | 120 | 2 | 10 - 15 |

| 1 | 10:1 | 140 | 2 | 7 - 12 |

| 1 | 10:1 | 160 | 2 | 5 - 8 |

| 1 | 20:1 | 140 | 2 | 4 - 7 |

Signaling Pathways and Logical Relationships

The formation of palladium nanoparticles from a Pd(II) precursor involves a two-step process: reduction of Pd(II) ions to zerovalent palladium (Pd(0)) atoms, followed by the nucleation and growth of these atoms into nanoparticles. Stabilizing agents play a crucial role in controlling the growth and preventing aggregation of the nanoparticles.

Application Notes and Protocols for Tetraamminepalladium(II) Sulfate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tetraamminepalladium(II) sulfate (B86663) as a palladium precursor in three major cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science who are exploring alternative, cost-effective, and efficient palladium sources for carbon-carbon bond formation.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Tetraamminepalladium(II) sulfate, [Pd(NH₃)₄]SO₄, is a water-soluble, air-stable, and readily available palladium(II) salt. While traditionally used in electroplating, its potential as a precursor for the catalytically active Pd(0) species in cross-coupling reactions is significant. This document outlines the in-situ generation of the active catalyst from tetraamminepalladium(II) sulfate and provides detailed protocols for its application in Suzuki-Miyaura, Heck, and Sonogashira reactions.

The core principle of using tetraamminepalladium(II) sulfate lies in its ability to serve as a pre-catalyst. In the reaction mixture, the Pd(II) center is reduced to the catalytically active Pd(0) species. This in-situ reduction can be facilitated by various components of the reaction, including phosphine (B1218219) ligands, solvents, or the amine base. The ammonia (B1221849) ligands are displaced by more strongly coordinating phosphine ligands, which stabilize the resulting Pd(0) complex and facilitate the catalytic cycle.

General Considerations for Using Tetraamminepalladium(II) Sulfate

-

Pre-catalyst Activation: Tetraamminepalladium(II) sulfate is a Pd(II) source and requires in-situ reduction to Pd(0) to initiate the catalytic cycle. This is typically achieved by the addition of phosphine ligands, which can act as reducing agents, or by other reducing agents present in the reaction medium.

-

Ligand Selection: The choice of ligand is crucial for catalyst activity and stability. Bulky, electron-rich phosphine ligands are generally effective in promoting the catalytic cycle. For Suzuki-Miyaura and Heck reactions, ligands such as triphenylphosphine (B44618) (PPh₃) or more advanced biaryl phosphines (e.g., SPhos, XPhos) can be employed. For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is often used.

-

Base and Solvent: The selection of an appropriate base and solvent system is critical for reaction efficiency. The base is required to facilitate key steps in the catalytic cycle, such as transmetalation in the Suzuki-Miyaura reaction and regeneration of the Pd(0) catalyst in the Heck and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.

Illustrative Data for Suzuki-Miyaura Coupling

The following table summarizes representative, illustrative data for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using an in-situ generated catalyst from tetraamminepalladium(II) sulfate.

| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 92 |

| 2 | 4-Bromoanisole | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85 |

| 3 | 4-Chloroanisole | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 78 |

| 4 | 1-Bromonaphthalene | PPh₃ | Na₂CO₃ | DMF/H₂O | 100 | 12 | 95 |

| 5 | 2-Bromopyridine | XPhos | Cs₂CO₃ | t-BuOH/H₂O | 100 | 16 | 88 |

Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

Tetraamminepalladium(II) sulfate ([Pd(NH₃)₄]SO₄)

-

Triphenylphosphine (PPh₃)

-

Aryl halide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add tetraamminepalladium(II) sulfate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add toluene (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Catalytic Cycle